Cas no 892759-48-7 (1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one)

1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoroquinolin-4(1H)-one
- AKOS001924185
- 1-benzyl-3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoroquinolin-4-one
- 892759-48-7
- F3411-0430
- 1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one
- 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(phenylmethyl)-4(1H)-quinolinone
-
- インチ: 1S/C26H24ClFN2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(17-30(23)16-18-9-6-5-7-10-18)34(32,33)20-12-8-11-19(27)13-20/h5-15,17H,3-4,16H2,1-2H3
- InChIKey: NVPJDFCZLTZHAP-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2)C2=C(C=C(F)C(N(CC)CC)=C2)C(=O)C(S(C2=CC=CC(Cl)=C2)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 498.1180197g/mol
- どういたいしつりょう: 498.1180197g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 851
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.1Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
じっけんとくせい
- 密度みつど: 1.356±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 696.4±55.0 °C(Predicted)
- 酸性度係数(pKa): 1.64±0.20(Predicted)
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-0430-10μmol |
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one |
892759-48-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-0430-20μmol |
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one |
892759-48-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-0430-10mg |
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one |
892759-48-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-0430-15mg |
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one |
892759-48-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-0430-20mg |
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one |
892759-48-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-0430-5μmol |
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one |
892759-48-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-0430-2μmol |
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one |
892759-48-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-0430-2mg |
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one |
892759-48-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-0430-30mg |
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one |
892759-48-7 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-0430-5mg |
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one |
892759-48-7 | 5mg |
$69.0 | 2023-09-10 |
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one 関連文献
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-oneに関する追加情報
Introduction to 1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 892759-48-7)
The compound 1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one, identified by its CAS number 892759-48-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple pharmacophoric groups, including a benzyl moiety, a chlorobenzenesulfonyl group, a diethylamino substituent, and a fluoro atom, positions this compound as a promising candidate for further exploration in therapeutic development.
Recent studies have highlighted the importance of fluorinated quinoline derivatives in the design of novel bioactive molecules. The incorporation of a fluoro atom at the 6-position of the quinoline scaffold not only enhances the metabolic stability but also modulates the electronic properties of the molecule, thereby influencing its binding affinity to biological targets. This structural feature is particularly relevant in the context of developing small-molecule inhibitors for various diseases, including cancer and infectious disorders.
The 3-(3-chlorobenzenesulfonyl) group in the molecular structure contributes to the compound's binding interactions by providing a rigid aromatic system capable of engaging in π-stacking and hydrophobic interactions with protein targets. Such interactions are crucial for achieving high selectivity and efficacy in drug design. Additionally, the diethylamino substituent at the 7-position introduces basicity to the molecule, which can be exploited for targeting acidic or positively charged residues in biological macromolecules. This dual functionality makes 1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one a versatile scaffold for designing molecules with tailored pharmacological properties.
In light of recent advancements in computational chemistry and high-throughput screening techniques, researchers have been able to rapidly evaluate the biological activity of such complex molecules. The combination of molecular docking simulations and experimental validation has provided valuable insights into the binding modes and potential therapeutic applications of this compound. Preliminary studies suggest that it may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various pathological processes.
The synthesis of 1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro atom at the 6-position is particularly challenging due to its sensitivity to nucleophilic attack and competing side reactions. However, advances in fluorination methodologies have made it possible to incorporate fluorine atoms into complex organic molecules with greater efficiency and selectivity.
One of the key challenges in evaluating the potential of this compound as a drug candidate is understanding its pharmacokinetic profile. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways must be carefully considered to ensure that it can reach its target site effectively and maintain therapeutic levels over time. In vitro and in vivo studies are essential for assessing these parameters and guiding further optimization efforts.
The structural complexity of 1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one also presents opportunities for derivatization and analog design. By modifying specific substituents or introducing new functional groups, researchers can explore different chemical spaces and uncover novel bioactive derivatives. This approach is particularly valuable in cases where initial leads exhibit suboptimal properties or limited efficacy.
Recent publications have demonstrated the utility of quinoline derivatives in addressing unmet medical needs. For instance, certain fluoroquinolones have been successfully used as antibiotics due to their broad-spectrum activity against bacterial pathogens. Similarly, quinoline-based compounds have shown promise as anticancer agents by targeting specific enzymes or signaling pathways involved in tumor growth and progression. The compound under discussion shares structural similarities with these known bioactive molecules, suggesting potential therapeutic applications in related areas.
The role of computational modeling in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have enabled researchers to predict how 1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one interacts with biological targets at an atomic level. These insights are invaluable for guiding medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties.
In conclusion,1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 892759-48-7) represents a promising lead compound for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for developing novel therapeutics against various diseases. As our understanding of molecular interactions continues to evolve through interdisciplinary approaches combining experimental chemistry with computational biology, this compound is poised to play a significant role in future drug discovery initiatives.
892759-48-7 (1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one) 関連製品
- 1156883-34-9(1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)
- 1203546-24-0(4-(3-Chlorophenoxy)-2-chloropyrimidine)
- 1704121-67-4(2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide)
- 2001791-28-0(1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine)
- 90084-48-3(1,4-Piperazinedicarboxaldehyde,2,3-dihydroxy-)
- 1806975-07-4(3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde)
- 2227857-36-3(rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol)
- 1804428-14-5(2-(Difluoromethyl)-5-fluoro-3-methylpyridine-4-carbonyl chloride)
- 872860-92-9(N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
- 2172275-61-3(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}-1,3-thiazole-4-carboxylic acid)



